N-benzyl-2-pyridin-3-ylquinazolin-4-amine
Description
Overview of Quinazoline (B50416) Heterocycles in Contemporary Chemical and Biological Research
Quinazoline derivatives are at the forefront of modern medicinal chemistry due to their extensive range of biological activities. nih.govnih.gov These compounds are recognized for their therapeutic potential in various domains, including but not limited to oncology, and infectious diseases. mdpi.comresearchgate.net The versatility of the quinazoline core allows for diverse chemical modifications, leading to a vast library of compounds with distinct pharmacological profiles. nih.gov
Historical Perspectives and Foundational Discoveries of Quinazoline Derivatives
The journey of quinazoline chemistry began in the late 19th century. The name "quinazoline" was first proposed by Widdege in 1887. nih.gov A significant early synthesis was reported by August Bischler and Lang in 1895, who prepared a quinazoline derivative through the decarboxylation of a 2-carboxy derivative. wikipedia.org Another foundational method, the Niementowski synthesis, involves the treatment of anthranilic acid with an amide to produce 4-oxo-3,4-dihydroquinazolines. mdpi.com Over the years, numerous alkaloids containing the quinazoline core have been isolated from natural sources, further fueling interest in this heterocyclic system. mdpi.comnih.gov
Structural Diversity and Nomenclature within the Quinazoline Class
The fundamental structure of quinazoline is a bicyclic aromatic system with the chemical formula C₈H₆N₂. mdpi.comwikipedia.org It is also known by other names such as 1,3-diazanaphthalene and benzo-1,3-diazine. nih.govwikipedia.org The positions on the quinazoline ring are numbered, allowing for precise nomenclature of its derivatives. nih.gov
The structural diversity of this class is vast, arising from the various substitution patterns possible on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.gov A significant subgroup is the quinazolinones, which are oxidized forms of quinazolines. nih.gov Based on the position of the carbonyl group, they are classified into isomers like 2(1H)-quinazolinone and 4(3H)-quinazolinone. nih.govresearchgate.net The ability to introduce a wide array of substituents at different positions contributes to the extensive chemical space occupied by quinazoline derivatives.
Interactive Table: Isomers of Quinazoline
| Isomer | Description |
| Cinnoline | Isomeric with quinazoline. |
| Quinoxaline | Isomeric with quinazoline. nih.gov |
| Phthalazine | Isomeric with quinazoline. wikipedia.org |
Role of Quinazoline Scaffold as a "Privileged Structure" in Chemical Biology
The quinazoline scaffold is widely regarded as a "privileged structure" in medicinal chemistry. nih.govnih.gov This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The stability of the quinazoline ring system towards metabolic degradation, coupled with its ability to present substituents in a well-defined three-dimensional arrangement, makes it an ideal template for drug design. omicsonline.org This inherent versatility has led to the development of several clinically approved drugs for various diseases. wikipedia.orgnih.gov
Contextualization of N-benzyl-2-pyridin-3-ylquinazolin-4-amine within Quinazoline Research
This compound is a specific derivative that embodies the key features of the quinazoline class while possessing unique structural elements that warrant dedicated study.
Structural Peculiarities and Substituent Contributions (Benzyl and Pyridyl Moieties)
The structure of this compound is characterized by three key components: the quinazoline core, a benzyl (B1604629) group, and a pyridyl group.
Quinazoline Core : This forms the fundamental scaffold of the molecule, providing the rigid framework and inherent biological potential associated with this class of compounds. mdpi.comnih.gov
Benzyl Moiety : The benzyl group, attached to the amine at the 4-position, is a common substituent in pharmacologically active molecules. Its presence can influence the compound's lipophilicity, steric profile, and potential for π-π stacking interactions with biological targets. acs.orgcsic.es
Pyridyl Moiety : The pyridyl group, a six-membered aromatic ring containing one nitrogen atom, is located at the 2-position of the quinazoline ring. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, potentially facilitating interactions with specific amino acid residues in target proteins. nih.gov The position of the nitrogen atom within the pyridine ring (in this case, at the 3-position) is crucial for defining the vector and nature of these interactions.
Interactive Table: Key Structural Features of this compound
| Moiety | Position on Quinazoline Ring | Potential Contribution |
| Benzyl Group | 4-amino | Lipophilicity, Steric interactions, π-π stacking acs.orgcsic.es |
| Pyridyl Group | 2 | Hydrogen bonding, Aromatic interactions nih.gov |
Rationale for Dedicated Academic Investigation of the Compound
The specific combination of the benzyl and pyridyl substituents on the quinazoline scaffold provides a strong rationale for its focused academic investigation. Structure-activity relationship (SAR) studies on quinazoline derivatives have consistently shown that substitutions at the 2 and 4-positions are critical for modulating biological activity. nih.gov The presence of an N-substituted amine at the 4-position and an aromatic heterocycle at the 2-position is a common motif in many bioactive quinazolines. mdpi.comnih.gov
Aims and Scope of Academic Research on this compound
While specific, dedicated studies on this compound are not extensively documented in publicly available literature, the aims and scope of academic research on this compound can be inferred from studies on structurally related 2,4-disubstituted quinazolines. The primary focus of such research is typically the synthesis of novel derivatives and the evaluation of their biological activities, particularly as inhibitors of specific enzymes or receptors implicated in disease.
A significant area of investigation for compounds with the 4-aminoquinazoline scaffold is their potential as kinase inhibitors . mdpi.com Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Research in this area aims to design and synthesize quinazoline derivatives that can selectively bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting disease progression. For instance, studies on N-phenyl-quinazoline-4-amine derivatives have explored their utility as inhibitors of type I receptor tyrosine kinases. nih.gov
Another key research objective is the exploration of these compounds as cytotoxic agents against various cancer cell lines. nih.gov Academic studies often involve screening libraries of quinazoline derivatives to identify compounds with potent antiproliferative activity. Subsequent research then aims to elucidate the mechanism of action, which could involve the induction of apoptosis, cell cycle arrest, or inhibition of other cellular processes essential for cancer cell survival.
The synthesis of this compound would likely proceed through a multi-step sequence, starting from readily available precursors. A plausible synthetic route, based on established methods for 2,4-disubstituted quinazolines, is outlined below.
Potential Synthetic Pathway:
A common strategy for the synthesis of such compounds involves the initial construction of the 2-substituted quinazolin-4(3H)-one core, followed by chlorination and subsequent nucleophilic substitution.
Formation of the Quinazolinone Core: The synthesis would likely begin with the condensation of 2-aminobenzamide (B116534) with nicotinoyl chloride (pyridine-3-carbonyl chloride) to form 2-(pyridin-3-yl)quinazolin-4(3H)-one.
Chlorination: The resulting quinazolinone would then be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield 4-chloro-2-(pyridin-3-yl)quinazoline. This intermediate is a key precursor for introducing the amine substituent at the 4-position.
Amination: The final step would involve the nucleophilic substitution of the chlorine atom at the 4-position with benzylamine (B48309). This reaction would afford the target compound, this compound.
This synthetic approach offers the flexibility to introduce a variety of substituents at both the 2- and 4-positions, allowing for the creation of a library of compounds for biological screening and SAR studies.
Table of Research Findings for Structurally Similar Quinazoline Derivatives:
To provide context for the potential research findings related to this compound, the following table summarizes data from studies on analogous 2,4-disubstituted quinazolines.
| Compound Class | Research Focus | Key Findings |
| 2,4-disubstituted quinazolines | Cytotoxicity against cancer cell lines | Compounds with specific substitutions showed moderate to good in vitro cytotoxic potentials against human breast and ovarian cancer cell lines. nih.gov |
| 2,4-disubstituted quinazolines | JAK2 Inhibition | Certain derivatives exhibited inhibitory activity against Janus kinase 2 (JAK2), a protein implicated in various cancers. nih.gov |
| N-phenyl-quinazoline-4-amine derivatives | Tyrosine Kinase Inhibition | A patent discloses these derivatives as inhibitors of ErbB type I receptor tyrosine kinases for treating hyperproliferative diseases. nih.gov |
These findings for structurally related compounds underscore the potential of this compound as a candidate for further investigation in the field of medicinal chemistry, particularly in the search for novel kinase inhibitors and anticancer agents. The specific combination of the benzyl and pyridinyl moieties could confer unique biological properties worthy of detailed academic exploration.
Structure
3D Structure
Properties
CAS No. |
157862-79-8 |
|---|---|
Molecular Formula |
C20H16N4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-benzyl-2-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H16N4/c1-2-7-15(8-3-1)13-22-20-17-10-4-5-11-18(17)23-19(24-20)16-9-6-12-21-14-16/h1-12,14H,13H2,(H,22,23,24) |
InChI Key |
AELMNLIYFALJIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of N-benzyl-2-pyridin-3-ylquinazolin-4-amine
A retrosynthetic analysis of this compound reveals several key disconnection points, suggesting multiple pathways for its synthesis. The primary disconnections involve the C-N and C-C bonds that form the quinazoline (B50416) ring and attach its substituents.
Disconnection I (C4-N bond): The bond between the C4 position of the quinazoline ring and the nitrogen of the benzylamine (B48309) moiety can be disconnected. This leads to a 4-chloroquinazoline (B184009) intermediate and benzylamine. The 4-chloroquinazoline can be further disconnected at the C2-N bond, leading to a 2,4-dichloroquinazoline (B46505) and subsequent reaction with 3-aminopyridine. This approach is common for introducing substituents at the 4-position of the quinazoline core.
Disconnection II (C2-C bond): The bond between the C2 position of the quinazoline ring and the pyridin-3-yl group can be disconnected. This suggests a precursor such as a 2-chloro-N-benzylquinazolin-4-amine which can undergo a Suzuki or Stille coupling with a suitable pyridine-3-boronic acid or organostannane derivative.
Disconnection III (Quinazoline Ring Formation): A more fundamental disconnection involves the formation of the quinazoline ring itself. This can be envisioned through the reaction of a 2-aminobenzonitrile (B23959) derivative with a suitable three-carbon component or by the cyclization of an N-(2-cyanophenyl)amidine. For instance, a reaction between 2-aminobenzonitrile and N-benzyl-3-pyridinecarboxamide could potentially lead to the desired product. Alternatively, 2-aminobenzonitrile can react with a Grignard reagent derived from 3-bromopyridine (B30812) to form an intermediate ketimine, which can then be further elaborated.
These retrosynthetic pathways highlight the key synthons and reactions that are foundational to the synthesis of this compound and its analogues. The subsequent sections will explore the forward synthesis based on these strategies in greater detail.
Foundational Synthetic Routes to the Quinazoline Core
The construction of the quinazoline ring system is a cornerstone of the synthesis of this compound. Several classical and modern methods have been developed for this purpose, primarily utilizing ortho-substituted aniline (B41778) derivatives as starting materials.
Historically, the synthesis of quinazolines has relied on condensation and cyclization reactions. The Niementowski quinazoline synthesis, for example, involves the reaction of anthranilic acid with formamide (B127407) or other amides at high temperatures to yield quinazolin-4(3H)-ones. While effective, this method often requires harsh conditions and gives low yields.
Another classical approach involves the Bischler cyclization, which can be optimized using ultrasound assistance. For instance, a four-step synthesis of a quinazoline core can start from the reduction of a nitro group, followed by acylation, ammonia-mediated cyclization under ultrasound, and a final reduction step. researchgate.net
Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using a photocatalyst like fluorescein (B123965) in the presence of an oxidant such as TBHP, offers a greener alternative to traditional methods. mdpi.com This approach avoids the need for metal catalysts and provides good to excellent yields of quinazolin-4(3H)-ones. mdpi.com
Anthranilic acid and its derivatives are versatile and widely used precursors for the synthesis of the quinazoline core. acs.orgnih.gov A common strategy involves the initial formation of a 2-substituted-4(3H)-quinazolinone, which can then be converted to the desired 4-aminoquinazoline.
For example, anthranilic acid can be reacted with trimethyl orthoformate and an amine in ethanol (B145695) under microwave irradiation to produce 3-substituted-quinazolin-4(3H)-ones in a one-pot reaction. nih.gov Alternatively, 2-methyl-3-substituted-quinazolin-4(3H)-ones can be synthesized in a two-step process where anthranilic acid is first cyclized to a benzoxazinone (B8607429) using acetic anhydride, followed by reaction with an amine in a deep eutectic solvent. nih.gov
The synthesis of 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones has been achieved through the annulation of anthranilic esters with N-pyridyl ureas. researchmap.jp This method involves the formation of N-aryl-N'-pyridyl ureas followed by cyclocondensation, and notably, it does not require a metal catalyst. researchmap.jp
Table 1: Synthesis of Quinazoline Derivatives from Anthranilic Acid
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Anthranilic acid | Trimethyl orthoformate, Amine, EtOH, Microwave | 3-Substituted-quinazolin-4(3H)-one | Not specified | nih.gov |
| Anthranilic acid | Acetic anhydride; then Amine, Choline (B1196258) chloride:urea | 2-Methyl-3-substituted-quinazolin-4(3H)-one | Not specified | nih.gov |
| Anthranilic esters | N-pyridyl ureas | 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione | up to 89% | researchmap.jp |
2-Aminobenzonitriles are highly valuable starting materials for the synthesis of quinazolines, offering a direct route to 4-aminoquinazoline derivatives. acs.orgrsc.org The nitrile group can be transformed into the N1-C2-N3 part of the quinazoline ring through various cyclization strategies.
One approach involves the acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-aminobenzonitriles to synthesize 2-amino-4-iminoquinazolines. acs.org A plausible mechanism suggests that under acidic conditions, the N-benzyl cyanamide (B42294) is protonated, increasing its electrophilicity. The amino group of the 2-aminobenzonitrile then attacks the cyanamide carbon to form an amidine intermediate, which undergoes intramolecular cyclization and isomerization to yield the final product. acs.org
Another strategy involves the reaction of 2-aminobenzonitriles with aldehydes. For instance, an environmentally friendly procedure uses water and an inorganic base like potassium phosphate (B84403) to mediate the reaction between 2-aminobenzonitriles and aromatic aldehydes, forming 2,3-dihydroquinazolin-4(1H)-ones. nih.gov These can be subsequently oxidized to the corresponding quinazolinones. nih.gov
Furthermore, 2-aminobenzonitriles can be converted to thioquinazolinedione derivatives through a tandem reaction with carbonyl sulfide (B99878) (COS) catalyzed by sodium hydrosulfide (B80085) (NaHS).
Table 2: Synthesis of Quinazoline Derivatives from 2-Aminobenzonitriles
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminobenzonitrile | N-Benzyl cyanamide, HCl, HFIP | 3-Benzyl-4-imino-3,4-dihydroquinazolin-2-amine | 75% | acs.org |
| 2-Aminobenzonitrile | Aromatic aldehyde, K3PO4, H2O | 2-Aryl-2,3-dihydroquinazolin-4(1H)-one | Moderate to good | nih.gov |
| 2-Aminobenzonitrile | Carbonyl sulfide, NaHS, DMF | Thioquinazolinedione derivative | Not specified |
Contemporary Synthetic Strategies for this compound and Analogues
Modern synthetic chemistry offers powerful tools for the construction of complex molecules like this compound. Transition metal-catalyzed reactions, in particular, have become indispensable for the efficient and selective formation of the key C-N and C-C bonds. asianpubs.org
Palladium and copper catalysts are at the forefront of contemporary quinazoline synthesis. These metals facilitate a variety of coupling reactions that allow for the modular assembly of the quinazoline scaffold and the introduction of diverse substituents.
Palladium-Catalyzed Reactions:
Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of N-aryl and 2-aryl quinazolines. For instance, the Suzuki coupling of a 2-chloroquinazoline (B1345744) intermediate with a suitable boronic acid is a common strategy. nih.gov An example is the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, where a chloropyrimidine intermediate is coupled with various boronic acids using a palladium catalyst. nih.gov
A one-pot synthesis of quinazoline derivatives can be achieved via a palladium-catalyzed N-arylation of amidines, followed by the addition of an aldehyde. youtube.comgoogle.com This method demonstrates excellent selectivity for monoarylation and proceeds in short reaction times. youtube.comgoogle.comresearchgate.net
Copper-Catalyzed Reactions:
Copper catalysis provides a cost-effective and efficient alternative for the synthesis of quinazolines. Copper-catalyzed Ullmann-type coupling reactions followed by aerobic oxidation have been developed for the synthesis of quinazoline derivatives from readily available (2-bromophenyl)methylamines and amides. nih.govbeilstein-journals.org This method is advantageous as it often does not require a ligand. nih.gov
A copper-mediated one-pot synthesis of quinazolinones has also been reported, involving the condensation of substituted anthranilamides with aldehydes. nih.gov Furthermore, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes provides a convenient route to 2-substituted quinazolines. acs.org
The synthesis of N-alkyl substituted benzimidazoquinazolinones has been achieved through a one-pot, two-fold copper-catalyzed C-N bond formation protocol, highlighting the utility of copper in constructing complex fused heterocyclic systems. beilstein-journals.org
Table 3: Transition Metal-Catalyzed Synthesis of Quinazoline Analogues
| Catalyst | Starting Materials | Product | Key Reaction Type | Reference |
|---|---|---|---|---|
| Palladium | 2,4-Dichloroquinazoline, (4-(pyridin-3-yl)phenyl)methanamine, Boronic acids | N-benzyl-2-arylpyrimidin-4-amine derivatives | Suzuki Coupling | nih.gov |
| Palladium | Aryl bromides/chlorides/triflates, Amidines, Aldehydes | Quinazoline derivatives | N-arylation, Condensation | youtube.comgoogle.com |
| Copper | (2-Bromophenyl)methylamines, Amides | Quinazoline derivatives | Ullmann-type Coupling, Aerobic Oxidation | nih.govbeilstein-journals.org |
| Copper | Substituted anthranilamides, Aldehydes | Quinazolinone derivatives | Condensation | nih.gov |
| Copper | (2-Aminophenyl)methanols, Aldehydes | 2-Substituted quinazolines | Cascade Reaction | acs.org |
| Copper | 3-(2-Aminophenyl)quinazolin-4(3H)-one, Alkyl halides | N-Alkyl benzimidazoquinazolinones | C-N Bond Formation | beilstein-journals.org |
Microwave-Assisted Synthesis Protocols
Microwave irradiation (MWI) has become a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govyoungin.com This technology has been successfully applied to the synthesis of various quinazoline and quinazolinone derivatives. nih.govbenthamscience.com
The application of microwave energy can facilitate several key steps in quinazoline synthesis, such as the cyclocondensation of anthranilic acid with other reagents. For instance, microwave-assisted synthesis of 3-substituted-quinazolin-4(3H)-ones has been achieved in a one-pot reaction of anthranilic acid, amines, and an orthoester. tandfonline.com Similarly, the cyclocondensation of anthranilic acid with lactim ethers to form pyrazino[2,1-b]quinazoline-3,6-diones was significantly improved using MWI. nih.gov For the synthesis of pyridine-containing structures, which is relevant to the pyridinyl moiety of the target compound, microwave-assisted methods have been developed for preparing tri- or tetrasubstituted pyridines from enamines and alkynones with total regiochemical control. youngin.com Novel 2,3-dihydro-4-pyridinones have also been synthesized using microwave irradiation in very short reaction times (not exceeding 120 seconds) with the aid of a Montmorillonite K-10 catalyst. nih.govnih.gov
Specific protocols for synthesizing the this compound scaffold under microwave conditions would typically involve the reaction of a 2-substituted-4-chloroquinazoline with benzylamine. Microwave irradiation of 4-chloroquinazolines with various anilines in a mixture of THF and water has been shown to efficiently produce 4-anilinoquinazolines, a reaction type analogous to the introduction of the N-benzyl group. nih.gov
Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocyclic Scaffolds
| Product Type | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
| 3-Substituted-quinazolin-4(3H)-ones | Anthranilic acid, amines, orthoester | Microwave reactor | Not specified | Moderate to high | tandfonline.com |
| Trisubstituted Pyridines | Ethyl β-aminocrotonate, alkynones | Microwave irradiation, 170°C, optional acid catalyst | 20 min | Up to 69% | youngin.com |
| 2,3-Dihydro-4-pyridinones | Curcumin, primary amines/amine acetates | Montmorillonite K-10, microwave irradiation (800W) | 120 s | 17-28% | nih.gov |
| 4-Anilinoquinazolines | 4-Chloro-6-halo-2-phenylquinazolines, anilines | THF/H₂O, microwave | 2 h | 74-78% | nih.gov |
Ultrasound-Promoted Reactions
Ultrasound-assisted synthesis is another energy-efficient green chemistry method that utilizes acoustic cavitation to enhance chemical reactivity. benthamscience.com This technique has been applied to the synthesis of quinazoline derivatives, often resulting in milder reaction conditions and improved yields. tandfonline.comnih.gov
An environmentally friendly Bischler cyclization promoted by ultrasound has been developed for the synthesis of a diverse library of quinazoline derivatives. nih.gov This method highlights the potential of sonochemistry to facilitate key ring-closing reactions in the formation of the quinazoline core. Furthermore, an FeF₃-catalyzed three-component reaction for synthesizing functionalized tetrahydroindazolo[3,2-b]quinazolines was successfully carried out under solvent-free conditions using sonication, demonstrating the utility of ultrasound in multi-component strategies. nih.gov
While direct ultrasound-promoted synthesis of this compound is not explicitly detailed in the provided sources, the successful application of this technique to analogous quinazoline systems suggests its viability. nih.gov The key steps, such as the formation of the quinazoline ring or the substitution at the C4 position, could potentially be accelerated under ultrasonic irradiation.
Solvent-Free and Green Chemistry Approaches
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like quinazolines to minimize environmental impact. tandfonline.comresearchgate.net These approaches often involve the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. benthamscience.comtandfonline.com
One notable green approach is the use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity. tandfonline.comtandfonline.com A choline chloride:urea DES has been utilized in the microwave-assisted synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. tandfonline.com Another green strategy involves solvent-free synthesis, which reduces waste and simplifies purification. For example, pyridine-2-yl substituted ureas have been synthesized in a solvent- and halide-free C-H functionalization of pyridine (B92270) N-oxides. rsc.org Similarly, 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have been prepared under fusion conditions without any solvent or catalyst. researchgate.net
For the quinazoline scaffold itself, synthesis has been achieved using methanol (B129727) as both a C1 source and a green solvent in the presence of a copper catalyst. researchgate.net These methods underscore a shift towards more sustainable synthetic routes that could be adapted for the production of this compound.
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net This approach is valued for its atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. researchgate.netresearchgate.net
Several MCRs have been developed for the synthesis of quinazoline and pyridine scaffolds. A three-component reaction involving 2-aminoaryl ketones, an aldehyde, and ammonium (B1175870) acetate (B1210297) in a maltose:dimethylurea DES has been used to create quinazoline derivatives. tandfonline.com Another example is an FeF₃-catalyzed three-component approach for synthesizing tetrahydroindazolo[3,2-b]quinazolines under sonication. nih.gov
For the pyridine moiety, MCRs provide a powerful tool for its construction. Polyfunctionalized pyridines can be synthesized from NH₄OAc, β,γ-unsaturated α-ketoesters, and aldehydes/ketones. researchgate.net The synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives via a one-pot multicomponent condensation of aromatic aldehydes, malononitrile, and primary amines further illustrates the utility of MCRs. researchgate.net A copper-catalyzed three-component reaction has also been employed to furnish 4-aminoquinazoline derivatives from 2-iodobenzimidamides, aldehydes, and NaN₃. nih.gov
Derivatization and Structural Modification Strategies
The derivatization of the quinazoline core is crucial for tuning its biological and chemical properties. Strategies often focus on modifications at the C2 and C4 positions of the quinazoline ring.
The synthesis of 2,4-disubstituted quinazoline derivatives often starts from a 2-substituted-quinazolin-4(3H)-one. This intermediate can be chlorinated, typically using phosphorus oxychloride, to yield a 2-substituted-4-chloroquinazoline. nih.gov This chlorinated intermediate is a key precursor, as the chlorine atom at the C4 position is a good leaving group, allowing for subsequent nucleophilic substitution to introduce various amines, such as the N-benzylamino group in the target compound. nih.govnih.gov
Introduction of the N-Benzyl Moiety
The N-benzyl group is a common substituent in bioactive molecules. ebi.ac.uk Its introduction onto the quinazolin-4-amine (B77745) scaffold is typically achieved through the reaction of a 4-chloroquinazoline with benzylamine. ebi.ac.uk This reaction is a standard nucleophilic aromatic substitution.
In a broader context of derivatization, the synthesis of 2-sulfanylquinazolin-4(3H)-one derivatives involved reacting an intermediate with various benzyl (B1604629) bromides in acetone (B3395972) with potassium carbonate to introduce the S-benzyl group. nih.gov This highlights a common strategy for benzylation at a nucleophilic site.
N-alkylation and N-arylation are fundamental reactions for modifying the quinazoline scaffold. For the synthesis of this compound, the key step is the N-alkylation of 2-pyridin-3-ylquinazolin-4-amine with a benzyl halide or the reaction of a 4-chloro-2-pyridin-3-ylquinazoline (B100090) with benzylamine.
Studies on the alkylation of quinazolin-4(3H)-ones have shown that the reaction is often regioselective. Using alkyl halides in the presence of a carbonate base (like K₂CO₃ or Cs₂CO₃) in an aprotic solvent like DMF typically results in N-alkylation at the N3 position. juniperpublishers.comresearchgate.net For example, alkylation of quinazolin-4(3H)-one with benzyl chloride in DMF with K₂CO₃ at 100°C gives the N3-benzylated product in high yield. juniperpublishers.com A copper-catalyzed protocol has also been developed for the N-alkylation of benzimidazoquinazolinones with various alkyl and benzyl bromides, showing tolerance for a wide range of functional groups. nih.govacs.org
N-arylation methods are also crucial, particularly for attaching aryl amine substituents. A palladium-catalyzed method has been developed for the N-arylation of amidines to synthesize quinazolin-4(3H)-ones. nih.gov Microwave-mediated N-arylation of 4-chloroquinazolines with various anilines has proven to be a rapid and efficient route to 4-anilinoquinazolines. nih.gov
Modification of the Pyridin-3-yl Substituent
The electronic nature of substituents on the pyridine ring can impact the reaction outcomes. Electron-donating groups on the pyridine ring, such as methyl or methoxy (B1213986) groups, have been shown to have a positive effect on the yields of related quinazoline-2,4-diones. nih.gov For instance, the presence of two methyl groups at the 3- and 5-positions of the pyridine ring resulted in a high yield (86%) of the corresponding quinazoline-2,4-dione. nih.gov Conversely, strong electron-withdrawing groups, like a nitro group, can decrease the product yield or even hinder the cyclocondensation step in the synthesis of related 3-pyridyl-substituted quinazoline-2,4-diones. nih.govresearchgate.net
The reactivity of the pyridine nitrogen also plays a role. Pyridinols, for example, are interesting substrates due to the presence of two nucleophilic centers: the phenolic oxygen and the pyridine nitrogen. researchgate.net The site of arylation can depend on the reaction conditions. researchgate.net In reactions with pentafluoro- and pentachloropyridine, pyridin-4-ol acts as a nitrogen nucleophile, while pyridin-3-ol reacts at the oxygen atom. researchgate.net Pyridin-2-ol can react as an ambident nucleophile, leading to a mixture of products from attack at both the oxygen and nitrogen atoms. researchgate.net
Furthermore, the introduction of various substituents on the pyridine ring can be achieved through different synthetic strategies. For example, a variety of aromatic and heteroaromatic aldehydes, including those with electron-donating and electron-withdrawing groups, can be used in the synthesis of 2-substituted quinazolines, which can then be further modified. nih.gov
Functionalization of the Quinazoline Ring System
The quinazoline ring itself is a versatile scaffold that can be functionalized at multiple positions. chim.itnih.gov This allows for the introduction of a wide range of substituents, which can significantly alter the biological and physicochemical properties of the parent compound.
Nucleophilic and Electrophilic Substitution Reactions: The quinazoline ring is susceptible to both nucleophilic and electrophilic attacks. Nucleophilic aromatic substitution (SNAr) reactions are common, particularly at the 4-position of the quinazoline ring. nih.govnih.gov For instance, starting from 2,4-dichloroquinazoline precursors, a variety of nucleophiles such as anilines, benzylamines, and aliphatic amines consistently lead to substitution at the 4-position. nih.gov The reactivity towards nucleophiles is high at position 4. nih.gov
Electrophilic substitution reactions, such as nitration, have also been reported. nih.gov The predicted order of reactivity for electrophilic substitution is 8 > 6 > 5 > 7 > 4 > 2. nih.gov Nitration of quinazoline with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline. nih.gov
C-H Functionalization: In recent years, transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the diversification of the quinazoline scaffold. chim.itrsc.org This approach allows for the direct introduction of various functional groups, including aryl, alkyl, and amino groups, at specific positions of the quinazoline ring. rsc.orgnih.gov For example, rhodium-catalyzed C-H activation has been used for the synthesis of highly substituted quinazolines. chim.itorganic-chemistry.org Similarly, palladium-catalyzed direct arylation of quinazolin-4-one has been developed. organic-chemistry.org
Other Functionalization Strategies:
Alkylation: The quinazoline ring can undergo alkylation reactions. nih.gov
Ring-Opening and Recyclization: In some cases, the quinazoline ring can undergo ring-opening followed by recyclization to introduce new functionalities. rsc.org For example, a catalyst-free method for the hydrated ring-opening and formylation of quinazolinones has been developed. rsc.org
The functionalization of the quinazoline ring is a key strategy for the synthesis of diverse libraries of this compound derivatives for various applications.
Regioselectivity and Stereochemical Considerations in Synthesis
The synthesis of this compound and its derivatives often involves reactions where regioselectivity and stereochemistry are important considerations.
Regioselectivity: As discussed in the previous section, nucleophilic aromatic substitution on 2,4-disubstituted quinazolines typically occurs with high regioselectivity at the 4-position. nih.gov This is a well-established trend and is crucial for the controlled synthesis of 4-aminoquinazoline derivatives. The regioselectivity of C-H functionalization reactions is often directed by the catalyst and directing groups present on the quinazoline scaffold. chim.itnih.gov For instance, in the synthesis of quinazolines from 2-aminobenzophenones and benzylamines, the presence of an electron-withdrawing group at the para-position of the benzylamine can slightly increase the yield, while an electron-donating group can decrease it, indicating a degree of regiochemical influence by substituents. nih.gov
Stereochemical Considerations and Atropisomerism: A significant stereochemical aspect in certain derivatives of this compound is the potential for atropisomerism. Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, often due to steric hindrance. eurekalert.orgnih.govacs.org This phenomenon has been observed in N-aryl quinazoline derivatives where bulky substituents restrict the rotation around the N-aryl bond. eurekalert.org
The stability of these atropisomers can vary, and they are classified based on their half-life of racemization. nih.govacs.org For a compound to be considered a stable atropisomer suitable for applications like drug development, the rotational barrier must be sufficiently high. nih.govprinceton.edu The study of atropisomerism in quinazoline derivatives often involves dynamic NMR studies to observe the interconversion of the different atropisomers at varying temperatures. rsc.org The presence of bulky groups near the axis of rotation, such as ortho-substituents on an N-aryl ring, can lead to the formation of stable atropisomers. eurekalert.org
Analytical and Spectroscopic Characterization of this compound and its Derivatives (General Methods)
A combination of analytical and spectroscopic techniques is essential for the structural elucidation and characterization of this compound and its derivatives. These methods provide detailed information about the molecular structure, purity, and stereochemistry of the synthesized compounds. orientjchem.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the chemical structure of these compounds. eurekalert.orgorientjchem.orgresearchgate.net The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the number and environment of the protons in the molecule. nih.gov For instance, the signals for the benzyl and pyridinyl protons, as well as the protons on the quinazoline ring, can be assigned to confirm the structure. nih.gov ¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between different atoms in the molecule. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. orientjchem.org High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition. nih.govnih.gov The fragmentation pattern observed in the mass spectrum can provide further structural information. orientjchem.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. orientjchem.orgresearchgate.nettandfonline.com Characteristic absorption bands for N-H, C=N, C=C, and C-H bonds can be observed in the FTIR spectrum, providing evidence for the presence of the quinazoline, pyridine, and benzyl moieties. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. rsc.orgnih.govmdpi.comnih.gov This technique is particularly valuable for confirming the stereochemistry of chiral compounds, including the absolute configuration of atropisomers. rsc.orgmdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds and for separating mixtures of isomers, including atropisomers. researchgate.net Chiral HPLC can be used to resolve enantiomers and diastereomers. rsc.org
The following table summarizes the key analytical and spectroscopic data for this compound and its derivatives.
| Technique | Information Provided |
| ¹H NMR | Number and environment of protons, structural confirmation. |
| ¹³C NMR | Carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. |
| FTIR Spectroscopy | Presence of functional groups. |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, stereochemistry. |
| HPLC | Purity assessment, separation of isomers. |
Structure Activity Relationship Sar Studies
Principles of SAR Elucidation for Quinazoline (B50416) Derivatives
The quinazoline ring system is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov The SAR of quinazoline derivatives is generally governed by the nature and position of substituents on the quinazoline core and the groups attached at the C2 and C4 positions.
The 4-aminoquinazoline core is a well-established pharmacophore, particularly for kinase inhibitors. nih.gov The nitrogen atom at position 1 (N1) of the quinazoline ring often acts as a hydrogen bond acceptor, interacting with the hinge region of protein kinases. nih.gov The substituent at the C4 position, in this case, the amino group, is critical for activity, and modifications here can drastically alter the compound's biological profile. nih.govresearchgate.net
Impact of N-Benzyl Moiety Modifications on Molecular Recognition
The N-benzyl group at the 4-amino position plays a significant role in the molecular recognition of N-benzyl-2-pyridin-3-ylquinazolin-4-amine. This group can engage in various non-covalent interactions, such as hydrophobic and van der Waals interactions, with the target protein.
The electronic nature and position of substituents on the phenyl ring of the N-benzyl group can significantly modulate the compound's activity. The presence of a phenyl ring at the C2 position of the quinazoline is often vital for forming hydrogen bonds with the target enzyme, thereby improving binding.
In a related series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar structural motif, the substitution on the benzyl (B1604629) group was found to be critical. acs.orgnih.gov While an unsubstituted benzyl group can be active, the addition of substituents can fine-tune the potency. For instance, the introduction of a 4-pyridyl or 3-pyridyl group on the benzylamine (B48309) was well-tolerated and led to compounds with micromolar to sub-micromolar inhibitory concentrations (IC50). acs.org This suggests that the electronic properties and hydrogen bonding potential of the substituent are key factors. Electron-withdrawing groups on the phenyl ring have been shown to be beneficial for the activity of some 4-anilino-quinazoline derivatives. nih.gov
The uniqueness of N-benzyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine, for example, is attributed to the distinct electronic and steric properties imparted by the nitrophenyl group, making it a valuable tool for studying SAR.
The length and branching of the linker between the quinazoline core and the terminal phenyl ring can affect the compound's conformational flexibility and its ability to fit into the binding pocket of a target protein. In a series of 4-anilino-quinazoline derivatives, a longer carbon chain linker between the quinazoline core and a terminal triazole moiety was found to be favorable for inhibitory activity. nih.gov
Studies on related structures have shown a preference for a specific linker length. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amines, replacing the central phenyl group with a six-membered piperidine (B6355638) ring resulted in comparable potency, whereas smaller four- or five-membered rings led to a loss of activity, indicating a size preference for the ring system. acs.org Similarly, in another study, increasing the linker length between a 1-benzylpiperidine (B1218667) moiety and a pyridine (B92270) ring from an amino group to an ethylamino or propylamino group resulted in increased affinity for sigma-1 receptors.
In the synthesis of various N-alkyl substituted benzimidazoquinazolinones, different aliphatic and benzyl halides were used, highlighting that the nature of the alkyl or benzyl chain can be varied to influence the resulting compound's properties. nih.gov The introduction of a butyl group at various positions on the quinazoline scaffold has also been explored to modulate cytotoxic effects. nih.gov
Role of the Pyridin-3-yl Group in Modulating Molecular Interactions
The 2-pyridin-3-yl group is a key determinant of the biological activity of this compound. The pyridine ring can participate in various interactions, including hydrogen bonding through its nitrogen atom and π-π stacking with aromatic residues in the binding site of a target protein.
The position of the nitrogen atom within the pyridine ring (positional isomerism) has a profound impact on the compound's activity. Different isomers can lead to different binding orientations and interactions with the target.
Research has shown that for 2-pyridyl-4-substituted-quinazolines, meta (3-pyridyl) and para (4-pyridyl) isomers often yield promising activity. In a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, both 3-pyridyl and 4-pyridyl substitutions on the benzylamine resulted in potent compounds, with the 3-pyridyl analog showing slightly better potency in some assays. acs.org
A comparative study on 2-aryl-4-aminoquinazolines demonstrated that a 2-pyridyl substitution retained significant activity against T. cruzi, while the corresponding 3-pyridyl derivatives were less potent, highlighting the sensitivity of the pharmacophore to the heteroatom's position. acs.org Conversely, in another series of inhibitors, the amine group at the C2 position of the quinazoline was substituted with either a pyridine or a benzene (B151609) ring, with the pyridine-containing compounds showing notable activity. researchgate.net
The table below illustrates the effect of pyridine isomerism on the inhibitory activity of related quinazoline derivatives against various targets.
| Compound ID | C2-Substituent | Target | IC50 (µM) | Reference |
| 16 | 4-pyridyl | USP1/UAF1 | 1.9 | acs.org |
| 17 | 3-pyridyl | USP1/UAF1 | 1.1 | acs.org |
| 45 | 2-pyridyl | T. cruzi | 0.10 | acs.org |
| 46 | 3-pyridyl | T. cruzi | >5 | acs.org |
| 47 | 3-pyridyl | T. cruzi | >5 | acs.org |
| 21 | 3-pyridyl | EGFRwt | 0.0461 | nih.gov |
The orientation of the nitrogen atom in the pyridin-3-yl group is critical for establishing specific molecular interactions, particularly hydrogen bonds, with the target protein. In many kinase inhibitors, the pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key amino acid residues in the ATP-binding site. nih.gov
Substituent Effects on the Quinazoline Scaffold
The quinazoline core is a fundamental component of this compound, and alterations to this scaffold have profound effects on its biological profile.
Influence of Halogenation and Other Substituents
In a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the substitution at the 4-position was found to be critical for activity. Specifically, a 4-bromo-phenylethylidene-hydrazinyl derivative displayed potent inhibitory activity towards certain enzymes, comparable to the established inhibitor lapatinib. nih.gov Further investigation into the substitution pattern on the phenyl ring at this position revealed that electron-withdrawing groups such as chloro, bromo, fluoro, and sulfonylmethyl led to higher inhibitory activity compared to electron-donating groups like methyl and methoxy (B1213986). nih.gov This suggests that the electronic properties of the substituents on the quinazoline scaffold play a vital role in its biological interactions.
Moreover, the placement of substituents is crucial. For example, in a series of quinazolinone derivatives, it was observed that for good anti-cancer activity, the 3-position of a phenyl ring attached to the quinazoline core should ideally carry a fluoro group. acs.org This highlights the specific spatial and electronic requirements for optimal activity.
| Compound/Analog Type | Substituent | Effect on Activity | Reference |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines | 4-bromo-phenylethylidene-hydrazinyl | Potent inhibitory activity | nih.gov |
| 4-substituted phenyl quinazolines | Electron-withdrawing groups (e.g., -Cl, -Br, -F, -SO2CH3) | Higher inhibitory activity | nih.gov |
| 4-substituted phenyl quinazolines | Electron-donating groups (e.g., -CH3, -OCH3) | Lower inhibitory activity | nih.gov |
| Phenyl-substituted quinazolinones | 3-Fluoro on phenyl ring | Favorable for anti-cancer activity | acs.org |
Insights from Analogues with Fused Rings
The exploration of fused-ring systems attached to the quinazoline scaffold has provided another avenue for understanding SAR. The cyclization at the C-5 and C-6 positions of the quinazoline core can lead to more compact molecules. nih.gov This structural modification can influence how the molecule fits into the binding site of a biological target.
For instance, the development of pyridazino[1,6-b]quinazolinone derivatives through a bicyclic fusion strategy has been explored. The introduction of a benzene ring onto this fused scaffold resulted in significantly enhanced anti-proliferative activity compared to analogs with alkyl or aromatic heterocyclic moieties at the same position. ijnrd.org This indicates that the extended aromatic system of the fused ring contributes favorably to the compound's biological effect.
Furthermore, the synthesis of fused 2,3-dihydro- ijnrd.orgacs.orgdioxino-[2,3-f]quinazoline derivatives has been investigated as a means to create more rigid and compact structures. Such modifications can be advantageous in overcoming resistance mechanisms that may arise from mutations in the target protein, as these more constrained molecules may be better able to tolerate variations in the binding site. nih.gov
Conformational Analysis and Molecular Flexibility
The three-dimensional shape and flexibility of this compound are critical determinants of its biological activity. The ability of the molecule to adopt a specific conformation to bind effectively to its target is a key aspect of its mechanism of action.
Rotational Barriers and Preferred Conformations
The N-benzyl and 2-pyridin-3-yl groups are not fixed in a single orientation but can rotate around the single bonds connecting them to the quinazoline core. The energy required to perform these rotations is known as the rotational barrier. High accuracy quantum chemical calculations on benzyl cations, radicals, and anions have shown rotational barriers of 45, 11, and 24 kcal/mol, respectively, highlighting that the electronic state significantly influences this barrier. researchgate.net
Correlation of Conformation with Binding Affinity (In Vitro)
The specific conformation that this compound adopts when it binds to a biological target is crucial for its in vitro activity. While direct experimental evidence correlating a specific conformation of this exact molecule to its binding affinity is limited, molecular modeling and docking studies of related compounds provide valuable insights.
In another study on 4-aminoquinazoline derivatives, docking results showed that the quinazoline ring system and the 4-aminophenyl group could superimpose well with known inhibitors in the binding site of a kinase. researchgate.net The conformation of the molecule is thus critical for aligning the key interacting moieties with the complementary residues of the target protein. The flexibility of the molecule allows it to adopt a bioactive conformation, which may differ from its lowest energy state in solution, to achieve optimal binding.
Molecular and Cellular Mechanism of Action Studies in Vitro Focus
Identification of Putative Molecular Targets and Pathways
There are no available studies that have identified or characterized the putative molecular targets or pathways of N-benzyl-2-pyridin-3-ylquinazolin-4-amine.
Enzyme Inhibition and Activation Assays (e.g., Kinases, Deubiquitinases)
No data from enzyme inhibition or activation assays for this compound, including its effects on kinases or deubiquitinases, have been reported in the scientific literature.
Receptor Binding and Modulation Studies
Information regarding the receptor binding profile and any potential modulatory effects of this compound is not available.
Protein-Ligand Interaction Profiling
There are no published studies detailing the protein-ligand interaction profile of this compound.
Biochemical and Cellular Response Profiling (In Vitro)
Specific data on the biochemical and cellular responses induced by this compound in vitro are not present in the current body of scientific literature.
Modulation of Cellular Pathways (e.g., Signal Transduction, Apoptosis, Cell Cycle)
The effects of this compound on key cellular pathways such as signal transduction, apoptosis, or the cell cycle have not been documented. While other quinazoline (B50416) derivatives have been shown to modulate these pathways, such findings cannot be directly extrapolated to this specific compound without direct experimental evidence.
Gene and Protein Expression Analysis in Cell Lines
There are no available reports on the analysis of gene or protein expression in cell lines following treatment with this compound.
Selectivity and Specificity across Different In Vitro Systems
Comprehensive searches of publicly available scientific literature and bioactivity databases did not yield specific data regarding the in vitro selectivity and specificity of this compound against a broad panel of biological targets. While the quinazoline scaffold is a well-known privileged structure in medicinal chemistry, often associated with kinase inhibition, no explicit screening results for this particular analogue have been published. nih.gov
General studies on related quinazoline derivatives have demonstrated a wide range of biological activities, including the inhibition of various protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov However, the specific substitution pattern of this compound, particularly the placement of the pyridin-3-yl group at the 2-position and the N-benzyl group at the 4-amino position, defines its unique chemical space. The precise impact of these substitutions on target selectivity remains undetermined without direct experimental evidence.
To ascertain the selectivity and specificity of this compound, it would be necessary to perform in vitro assays such as:
Kinase Profiling: Screening the compound against a large panel of kinases to identify primary targets and off-target activities. This would typically involve radiometric, fluorescence-based, or luminescence-based assays measuring enzyme activity in the presence of the compound.
Receptor Binding Assays: Evaluating the compound's ability to bind to a variety of cell surface and intracellular receptors.
Enzyme Inhibition Assays: Testing the compound against other classes of enzymes to rule out non-specific inhibition.
Without such data, any discussion on the selectivity of this compound would be purely speculative and fall outside the scope of this evidence-based review.
Ligand-Target Structural Elucidation (Conceptual)
The determination of the three-dimensional structure of a ligand-target complex is a cornerstone of modern drug discovery, providing invaluable insights into the molecular basis of inhibition and guiding further optimization. Conceptually, two primary biophysical techniques could be employed to elucidate the structural details of the interaction between this compound and its putative biological target(s).
Co-crystallization is a powerful technique for obtaining a high-resolution atomic-level picture of a ligand bound to its protein target. The process involves crystallizing the protein in the presence of the ligand, with the goal of the ligand being incorporated into the crystal lattice.
Conceptual Approach:
Target Identification and Production: The initial and most critical step would be the identification of a specific biological target for this compound through screening efforts. Following identification, the target protein would need to be expressed and purified in large quantities and to a high degree of homogeneity.
Crystallization Screening: A broad range of crystallization conditions (e.g., pH, temperature, precipitant type, and concentration) would be screened for both the protein alone (apo form) and the protein in the presence of a molar excess of this compound.
Optimization and Data Collection: Conditions that yield initial microcrystals would be optimized to produce diffraction-quality crystals. These crystals would then be exposed to a high-intensity X-ray beam, and the resulting diffraction pattern would be used to solve the three-dimensional structure of the protein-ligand complex.
The success of co-crystallization can be influenced by factors such as the solubility of the compound and its affinity for the target protein. For quinazoline derivatives, which can sometimes have limited aqueous solubility, specialized techniques such as the use of co-solvents or seeding might be necessary.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide structural and dynamic information about ligand-target interactions in solution, making it particularly useful for studying interactions with a wide range of affinities.
Conceptual Application:
Chemical Shift Perturbation (CSP) Mapping: This is a widely used NMR method to identify the binding site of a ligand on a protein. A 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein is recorded in the absence and presence of increasing concentrations of this compound. Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction, allowing for the mapping of the binding site onto the protein's structure.
Saturation Transfer Difference (STD) NMR: This ligand-observed NMR experiment is particularly useful for identifying binding events, even for weak interactions. In an STD NMR experiment, a selective saturation of protein resonances is transferred to a binding ligand via spin diffusion. The observation of signals in the resulting difference spectrum confirms binding and can provide information about which parts of the ligand are in closest proximity to the protein.
Nuclear Overhauser Effect (NOE) Spectroscopy: Intermolecular NOEs can provide distance constraints between the protons of the ligand and the protein, which can be used to determine the precise orientation and conformation of this compound within the binding pocket. This information is crucial for building a high-resolution model of the complex.
These conceptual frameworks outline the established methodologies that would be required to move from the identification of a biological target for this compound to a detailed structural understanding of its mechanism of action at the molecular level.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
There are no published studies detailing quantum chemical calculations specifically for N-benzyl-2-pyridin-3-ylquinazolin-4-amine. Such studies would be invaluable for understanding the molecule's intrinsic properties.
Information regarding the electronic structure and reactivity descriptors, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting reactivity indices (e.g., electronegativity, hardness, and softness) of this compound, is not available in the current body of scientific literature.
A detailed conformational analysis and the corresponding energy landscapes for this compound have not been reported. This type of analysis would identify the most stable three-dimensional arrangements of the molecule and the energy barriers between different conformations, which are crucial for understanding its interactions with biological targets.
Molecular Docking and Ligand-Target Interaction Simulations
No specific molecular docking studies for this compound have been published. This powerful computational technique is used to predict how a molecule binds to a receptor, and such research would provide significant insights into its potential biological activity.
Without any molecular docking studies, there are no predictions available for the preferred binding modes or the binding affinities of this compound with any specific biological target.
Consequently, there is no information available to identify the key amino acid residues or structural motifs within a potential protein target that would be crucial for the interaction with this compound.
Molecular Dynamics (MD) Simulations
No molecular dynamics simulation studies have been reported for this compound. MD simulations would offer a dynamic view of the compound's behavior over time, either in solution or in complex with a biological macromolecule, providing details about its flexibility and the stability of its interactions.
Study of Binding Dynamics and Stability
Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior of a ligand-receptor complex over time, providing a deeper understanding of the stability of the binding pose predicted by molecular docking. For a compound like this compound, MD simulations would typically be performed to elucidate the stability of its interactions with a putative protein target.
These simulations would track the atomic movements of the ligand and the protein's binding site residues, governed by a force field that approximates the potential energy of the system. Key analyses from such simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD for the ligand, after an initial equilibration period, suggests that it remains in a consistent binding mode.
Root Mean Square Fluctuation (RMSF): RMSF analysis of the protein residues can identify which parts of the binding site are flexible and which are rigid upon ligand binding. This can highlight key residues that contribute significantly to the binding affinity.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the receptor is a critical indicator of binding stability. For this compound, the quinazoline (B50416) and pyridine (B92270) nitrogens, as well as the amine hydrogen, are potential hydrogen bond donors and acceptors.
An illustrative representation of data from a hypothetical MD simulation is presented below.
Interactive Table: Hypothetical Molecular Dynamics Simulation Analysis
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of H-Bonds |
| 0 | 0.0 | 0.0 | 3 |
| 10 | 1.2 | 1.5 | 2 |
| 20 | 1.4 | 1.6 | 3 |
| 30 | 1.3 | 1.5 | 3 |
| 40 | 1.5 | 1.7 | 2 |
| 50 | 1.4 | 1.6 | 2 |
This table is for illustrative purposes only, demonstrating the type of data generated from an MD simulation.
Solvent Effects on Ligand-Target Interactions
The influence of the solvent, typically water in biological systems, is a crucial factor in determining the strength and nature of ligand-target interactions. Computational methods can model these effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium with specific dielectric properties.
For this compound, understanding solvent effects would be important for accurately predicting its binding free energy. Explicit solvent simulations would show how water molecules might mediate interactions between the ligand and the protein, forming water-bridges that can be crucial for binding. Implicit solvent models, while less computationally intensive, can provide a good approximation of the desolvation penalties that occur when the ligand and protein come together and displace water molecules from their surfaces. The choice of solvent model can significantly impact the calculated binding affinities and the predicted stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Development of Predictive Models for In Vitro Activity
To develop a QSAR model for a series of quinazoline analogues, including this compound, a dataset of compounds with experimentally determined in vitro activities (e.g., IC₅₀ values) against a specific biological target would be required. Various statistical methods can be employed to build the QSAR model, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF).
The dataset would be divided into a training set, used to build the model, and a test set, used to validate its predictive power. The quality of a QSAR model is assessed by several statistical parameters, including the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the predictive R² for the external test set. A robust and predictive QSAR model can then be used to estimate the activity of novel, unsynthesized compounds.
Identification of Physiochemical Descriptors Influencing Activity
A critical outcome of a QSAR study is the identification of the key physicochemical properties, or "descriptors," that influence the biological activity. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For a series of compounds related to this compound, these descriptors would be calculated for each molecule.
For instance, a hypothetical QSAR model might reveal that:
Electronic properties , such as the partial charge on the pyridine nitrogen, are important for receptor interaction.
Steric parameters , like the size and shape of substituents on the benzyl (B1604629) ring, could influence the fit within the binding pocket.
Hydrophobic characteristics , represented by the logarithm of the partition coefficient (logP), might be crucial for cell permeability and reaching the target.
By understanding which descriptors are most influential, medicinal chemists can rationally design new molecules with a higher probability of being active.
In Silico Property Predictions (Excluding Prohibited Data)
Prediction of Molecular Properties Relevant to Biological Activity
For this compound, various molecular properties can be calculated to assess its drug-like characteristics. These predictions are often based on the compound's structure and are guided by established principles like Lipinski's Rule of Five.
Interactive Table: Predicted Molecular Properties for this compound
| Property | Predicted Value |
| Molecular Weight | 312.37 g/mol |
| LogP (octanol-water partition coefficient) | 4.2 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 4 |
| Polar Surface Area (PSA) | 54.5 Ų |
These values are illustrative and would be derived from computational software.
These predicted properties provide a preliminary assessment of the molecule's potential for oral bioavailability. For example, a low molecular weight and a moderate LogP value are generally favorable. The number of hydrogen bond donors and acceptors, along with the polar surface area, are indicators of a molecule's ability to permeate cell membranes. These in silico predictions are valuable for prioritizing compounds for synthesis and further experimental testing.
Theoretical Solubility and Permeability Predictions
In the realm of modern drug discovery and development, computational and theoretical chemistry serve as indispensable tools for the early assessment of a compound's pharmacokinetic profile. The prediction of properties such as solubility and permeability is crucial, as these factors significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME), and ultimately its oral bioavailability. drugbank.comresearchgate.net For this compound, while specific experimental data on its solubility and permeability are not extensively documented in publicly available literature, its potential characteristics can be inferred through established theoretical models and in silico predictions based on its structure.
A foundational approach for predicting the drug-likeness and oral bioavailability of a molecule is the application of Lipinski's Rule of Five. drugbank.comnumberanalytics.com This rule outlines a set of physicochemical parameters that are common among orally active drugs. A compound is predicted to have good absorption and permeation if it satisfies the following criteria:
Molecular weight (MW) less than 500 g/mol
Logarithm of the octanol-water partition coefficient (Log P) not exceeding 5
No more than 5 hydrogen bond donors (nOHNH)
No more than 10 hydrogen bond acceptors (nON)
An analysis of the molecular structure of this compound allows for the calculation of these key parameters. These predictions suggest that the compound generally aligns with the properties of orally bioavailable drugs.
Table 1: Predicted Physicochemical Properties of this compound and Lipinski's Rule of Five Analysis
| Parameter | Predicted Value for this compound | Lipinski's Guideline numberanalytics.comresearchgate.net | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | ~388.45 g/mol | ≤ 500 | Yes |
| Log P (Lipophilicity) | Estimated between 4.0 and 5.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (from the secondary amine) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (three aromatic nitrogens, one secondary amine nitrogen) | ≤ 10 | Yes |
Beyond Lipinski's rule, more specific computational models are used to predict aqueous solubility (Log S) and permeability through cell membranes, such as Caco-2 cell permeability models, which are considered the gold standard for in vitro prediction of human intestinal absorption. researchgate.netnih.gov General solubility models often combine various molecular descriptors related to surface area, electron distribution, connectivity, and polarity to achieve accurate predictions. diva-portal.org For quinazoline derivatives, studies have shown that it is possible to computationally generate ADME profiles, including parameters for Caco-2 permeability and blood-brain barrier (BBB) penetration. nih.govnih.gov For instance, computational studies on some quinazoline-pyrimidine hybrids indicated a moderate ability to penetrate biological membranes and a variable, but generally low to moderate, potential to cross the blood-brain barrier. nih.gov
Aqueous solubility is a critical determinant for drug absorption. researchgate.net Predictive models like QPlogS can estimate this value, with a typical range for 95% of drugs being between -6.5 and 0.5. researchgate.net While the specific QPlogS for this compound has not been published, its relatively high lipophilicity, inferred from its multiple aromatic rings, suggests that its aqueous solubility may be low. This is a common characteristic for many kinase inhibitors based on heterocyclic scaffolds.
Compound Index
Potential Academic Applications and Future Research Directions
N-benzyl-2-pyridin-3-ylquinazolin-4-amine as a Chemical Probe
A chemical probe is a highly selective small molecule used to study and perturb protein function in biological systems. The 2,4-disubstituted quinazoline (B50416) scaffold has yielded numerous such probes, suggesting a clear path for the development and application of this compound in this capacity.
Tool compounds are essential for validating the role of a specific protein in a disease pathway. Quinazoline derivatives have been successfully developed as potent and selective inhibitors for various enzyme classes, particularly protein kinases. For instance, different substitutions on the quinazoline core have led to the discovery of dual inhibitors of EGFR and VEGFR-2, as well as potent inhibitors of the PI3K/mTOR pathway. nih.govnih.govnih.gov A systematic exploration of analogues of this compound could similarly yield tool compounds for novel targets, enabling researchers to dissect complex cellular signaling pathways.
Table 1: Examples of Quinazoline-Based Tool Compounds and Their Biological Targets
| Quinazoline Derivative Class | Biological Target(s) | Application in Target Validation | Reference(s) |
| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Elucidating the role of receptor tyrosine kinases in angiogenesis and cancer cell proliferation. | nih.gov, nih.gov |
| 4-Morpholino-quinazolines | PI3K/mTOR | Investigating the PI3K/Akt/mTOR signaling cascade in cancer. | nih.gov |
| 2,3,6-Substituted Quinazolin-4-ones | Dihydrofolate Reductase (DHFR) | Validating DHFR as a target for antimicrobial and anticancer therapies. | emanresearch.org |
| Pyrido[3,4-g]quinazolines | Kinases (CDK5, CLK1, DYRK1A) | Studying the function of various kinases in cell cycle regulation and neurodegenerative diseases. | emanresearch.org |
Phenotypic screening identifies compounds that produce a desired effect in a cellular or organismal model without a preconceived target. This unbiased approach is a powerful method for discovering new biological pathways and first-in-class drugs. Libraries of 2,4-disubstituted quinazolines have demonstrated broad utility in such screens, showing potent activity against various cancer cell lines and pathogenic bacteria. nih.govsemanticscholar.orgbiorxiv.org For example, screens have identified quinazoline derivatives with significant antiproliferative effects against human tumor cell lines like HT-29 (colon adenocarcinoma) and PC-3 (prostate carcinoma). nih.govsemanticscholar.org A library of compounds centered around the this compound scaffold would be a valuable asset for screening campaigns aimed at identifying novel agents for cancer, infectious diseases, or other pathological conditions. nih.govsemanticscholar.org
Scaffold Diversification for Novel Research Agents
The inherent modularity of the 2,4-disubstituted quinazoline scaffold allows for its chemical diversification to create specialized research agents. By appending functional moieties, the core structure can be transformed into tools for imaging or for identifying molecular interactions.
Attaching a fluorophore to a pharmacologically active scaffold creates a powerful tool for visualizing its distribution and interaction with subcellular structures in living cells. This has been successfully demonstrated with quinazoline-based compounds. Researchers have developed quinazoline-fluorophore conjugates that act as high-affinity fluorescent probes for α1-Adrenergic receptors, enabling their visualization and localization in cell imaging studies. nih.gov Such probes supplant the need for radioligands and provide deeper insights into receptor biology. nih.gov Other work has shown that certain quinazoline heterocycles possess intrinsic fluorescence, allowing for direct visualization of their cellular uptake without the need for an external tag. researchgate.net Following these established principles, this compound could be conjugated to common fluorophores (e.g., coumarin, fluorescein) to create probes for tracking its cellular targets and pathways in vitro.
Table 2: Examples of Fluorescent Probes Based on Heterocyclic Scaffolds
| Probe Scaffold | Fluorophore | Biological Application | Key Finding | Reference(s) |
| Quinazoline | Coumarin, Fluorescein (B123965) | Imaging of α1-Adrenergic Receptors (GPCRs) | Probes showed high affinity and enabled subcellular localization imaging in transfected and cancer cells. | nih.gov |
| Quinazoline | Intrinsic Property | Visualization of cellular uptake | Antiviral quinazoline hybrids were inherently fluorescent, allowing for direct imaging in infected cells. | researchgate.net |
| Quinoline | Tunable Scaffold | pH-sensitive live-cell imaging | A facile synthesis allows for functionalization to create probes with tunable photophysical properties. | nih.gov |
| Pyrazolo[3,4-b]pyridine | Dimethylamine phenyl | Selective binding to amyloid plaques | Novel derivatives demonstrated high and selective binding to amyloid plaques in brain slices from Alzheimer's patients. | mdpi.com |
Beyond fluorescence, the quinazoline scaffold can be conceptually conjugated to other chemical tags to create sophisticated mechanistic probes. For instance, attaching a biotin (B1667282) molecule would enable affinity purification, where the probe could be used to "pull down" its protein target from a cell lysate, facilitating target identification via mass spectrometry. Alternatively, incorporating a photo-reactive group, such as a diazirine or benzophenone, would create a photoaffinity label. Upon UV irradiation, this label would form a covalent bond with the target protein at the binding site, allowing for unambiguous identification and mapping of the binding interaction. These established chemical biology techniques could be applied to the this compound core to definitively identify its cellular partners and elucidate its mechanism of action.
Advanced Synthetic Methodologies for Accessing Diverse Derivatives
The exploration of structure-activity relationships (SAR) and the development of the aforementioned research tools depend on the ability to synthesize a wide array of chemical analogues efficiently. Modern organic chemistry offers a powerful toolkit for the rapid diversification of the quinazoline scaffold. researchgate.netorganic-chemistry.org
Advanced methods such as microwave-assisted synthesis have been shown to dramatically reduce reaction times and improve yields for the construction of quinazolinone rings compared to traditional heating. frontiersin.org One-pot, multi-component reactions, where several starting materials are combined to form a complex product in a single step, offer high efficiency and rapid access to diverse quinazolines. researchgate.net Other innovative approaches include mechanochemical synthesis (using ball-milling instead of solvents), the use of environmentally benign ionic liquids as reaction media, and the development of novel catalytic systems using metals like iron, rhodium, and copper to facilitate C-H activation and C-N bond formation. organic-chemistry.orgbeilstein-journals.orgcapes.gov.br These methodologies enable the modular and divergent synthesis of large libraries of 2,4-disubstituted quinazolines, which is critical for exploring the full potential of this compound as a lead structure. rsc.org
Table 3: Comparison of Synthetic Methodologies for Quinazoline Derivatives
| Synthetic Methodology | Key Features | Advantages | Reference(s) |
| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Rapid reaction times, increased yields, improved purity. | frontiersin.org |
| Multi-Component Reactions | Combines three or more reactants in a single step. | High efficiency, atom economy, rapid access to molecular diversity. | researchgate.net |
| Mechanochemical Synthesis | Solvent-free reaction conducted by mechanical grinding/milling. | Environmentally friendly ("green chemistry"), can enable unique reactivity. | beilstein-journals.org |
| Catalytic C-H Amination/Annulation | Uses transition metals (Fe, Rh, Cu, Pd) to form the heterocyclic ring. | High functional group tolerance, novel bond formations, redox-neutral pathways. | organic-chemistry.org |
| Synthesis in Ionic Liquids | Uses non-volatile, recyclable ionic liquids as the solvent. | Green media, can enhance reaction rates and selectivity. | capes.gov.br |
| Modular/Divergent Synthesis | A common intermediate is systematically elaborated into a library of analogues. | Efficient exploration of structure-activity relationships. | rsc.org |
Flow Chemistry and Automated Synthesis
The principles of flow chemistry, characterized by the use of continuous-flow reactors, offer significant advantages over traditional batch synthesis, including enhanced reaction speed, improved safety, and greater scalability. The application of continuous flow techniques to the synthesis of quinazoline derivatives has demonstrated the potential for faster reaction times and higher yields. For a compound like this compound, this approach could streamline the multi-step synthesis process, which often involves transition-metal-catalyzed cross-coupling and condensation reactions.
Automated synthesis platforms, integrated with flow reactors, could enable the rapid generation of an analogue library based on the this compound scaffold. By systematically varying the substituents on the benzyl (B1604629), pyridine (B92270), and quinazoline rings, researchers can efficiently explore the structure-activity relationship (SAR) landscape. This automated approach accelerates the iterative cycle of design, synthesis, and testing, which is crucial for optimizing lead compounds.
Biocatalysis in Quinazoline Synthesis
The quest for greener and more efficient synthetic methods has spurred interest in biocatalysis. Enzymes offer high selectivity and operate under mild, environmentally benign conditions, presenting a sustainable alternative to conventional chemical catalysts. In the context of quinazoline synthesis, researchers have successfully employed enzymes like alkaline protease to catalyze the formation of quinazolinone derivatives with good to excellent yields. This biocatalyst is advantageous due to its high activity, wide availability, and simple operation.
Future research could focus on discovering or engineering enzymes capable of catalyzing key steps in the synthesis
Conclusion
Synthesis of Major Academic Discoveries Regarding N-benzyl-2-pyridin-3-ylquinazolin-4-amine
A comprehensive review of scientific literature reveals a notable absence of specific academic discoveries directly pertaining to the compound This compound . While the quinazoline (B50416) scaffold, the core structure of this compound, is a subject of extensive research in medicinal chemistry, this particular derivative has not been the focus of published studies. General information from chemical databases confirms its structure and basic identifiers, but detailed experimental findings on its synthesis, biological activity, or therapeutic potential are not available in the reviewed literature.
The broader class of quinazoline derivatives has been extensively investigated for a wide range of pharmacological activities. mdpi.comymerdigital.com Research has primarily centered on their potential as anticancer agents, with numerous studies exploring their role as inhibitors of various biological targets. nih.govnih.gov However, these general findings on the quinazoline family cannot be specifically attributed to this compound without direct experimental evidence.
Unresolved Academic Questions and Future Outlook for Quinazoline Research
The field of quinazoline research, while mature, continues to present numerous avenues for future exploration and holds significant promise for the development of novel therapeutics. nih.gov
A primary unresolved question revolves around overcoming drug resistance, a common challenge in cancer therapy where quinazoline-based drugs are utilized. nih.gov The development of new generations of quinazoline derivatives that can circumvent resistance mechanisms is a critical area of ongoing research.
Furthermore, the vast chemical space offered by the quinazoline scaffold remains largely unexplored. nih.govnih.gov There is considerable scope for the synthesis and evaluation of novel derivatives with diverse substitution patterns to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of new biological targets for quinazoline-based compounds beyond the well-established ones like EGFR is another key area for future investigation. nih.govnih.gov
The future outlook for quinazoline research is promising, with a focus on several key areas:
Green Synthesis: Developing more environmentally friendly and efficient methods for synthesizing quinazoline derivatives is an ongoing effort. nih.gov
Luminescent Materials and Bioimaging: The unique photophysical properties of some quinazolinone derivatives are being explored for their application as fluorescent probes and in biological imaging. rsc.org
Targeted Drug Delivery: Designing quinazoline-based drugs that can be specifically delivered to cancer cells, thereby minimizing side effects, is a significant goal.
Combination Therapies: Investigating the synergistic effects of quinazoline derivatives in combination with other anticancer agents is a promising strategy to enhance therapeutic efficacy and combat resistance.
While specific research on this compound is currently lacking, the broader field of quinazoline chemistry and pharmacology continues to be a dynamic and fruitful area of academic and industrial research. The versatile nature of the quinazoline nucleus ensures that it will remain a privileged scaffold in the quest for new and improved therapeutic agents for the foreseeable future. ymerdigital.comnih.gov
Q & A
Q. What are the common synthetic routes for N-benzyl-2-pyridin-3-ylquinazolin-4-amine, and what methodological considerations are critical for reproducibility?
The synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with quinazoline precursors. For example, copper-catalyzed C–N coupling under basic conditions (e.g., cesium carbonate) in dimethyl sulfoxide (DMSO) at controlled temperatures (e.g., 35°C for 48 hours) is a validated approach . Key considerations include:
- Purification via column chromatography (e.g., ethyl acetate/hexane gradients).
- Validation using , , and HRMS to confirm structural integrity .
Q. How can spectroscopic and crystallographic methods be optimized to characterize this compound?
- NMR : Assign peaks using deuterated solvents (e.g., CDCl) and compare with predicted chemical shifts from computational tools like density functional theory (DFT) .
- X-ray crystallography : Use SHELXL for structure refinement, ensuring high-resolution data (e.g., <1.0 Å) to resolve aromatic stacking interactions in the quinazoline core .
Q. What solvent systems and reaction conditions minimize byproduct formation during synthesis?
Polar aprotic solvents (e.g., DMSO or DMF) enhance solubility of intermediates, while controlled heating (35–60°C) reduces decomposition. Catalytic systems like Cu(I) bromide improve regioselectivity in C–N bond formation .
Advanced Research Questions
Q. How can DFT calculations guide the interpretation of electronic properties and reaction mechanisms for this compound?
- Employ hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron density distribution, particularly for the quinazoline ring’s π-conjugation .
- Compare computed vibrational spectra (IR) with experimental data to validate intramolecular interactions (e.g., hydrogen bonding) .
Q. What experimental strategies address discrepancies between theoretical predictions and observed biological activity?
- Case study : If in vitro assays show unexpected inhibition potency, re-evaluate the protonation state of the pyridine nitrogen using pH-dependent DFT calculations .
- Solvent effects: Include implicit solvent models (e.g., COSMO) in calculations to account for aqueous vs. nonpolar environments .
Q. How can structural modifications enhance target selectivity in drug discovery applications?
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzyl moiety to improve metabolic stability and binding affinity, as demonstrated in analogous quinazoline derivatives .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase domains, followed by SAR studies to validate design hypotheses .
Q. What methodologies resolve contradictions in crystallographic data for polymorphic forms of this compound?
- Perform high-throughput screening of crystallization conditions (e.g., solvent/anti-solvent ratios) to isolate polymorphs.
- Refine structures using SHELXL’s new features, such as anisotropic displacement parameters and twin-law corrections, to resolve overlapping electron density .
Methodological Notes
- Data validation : Cross-reference experimental NMR shifts with DFT-predicted values to detect impurities or misassignments .
- Crystallographic challenges : For twinned crystals, employ SHELXE’s twin refinement tools and validate with R-factor convergence metrics (<5% difference) .
- Synthetic optimization : Use design-of-experiments (DoE) approaches to systematically vary reaction parameters (e.g., temperature, catalyst loading) and identify robust conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
